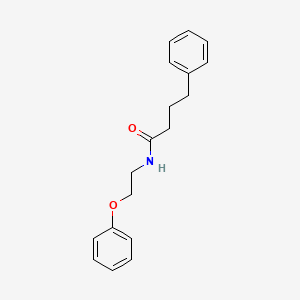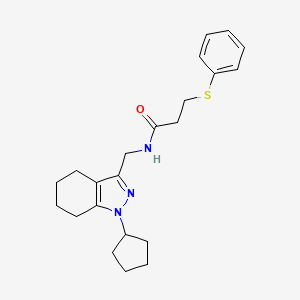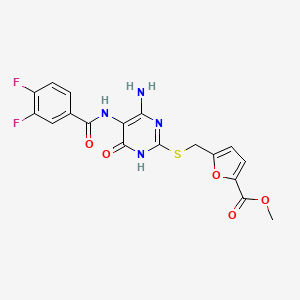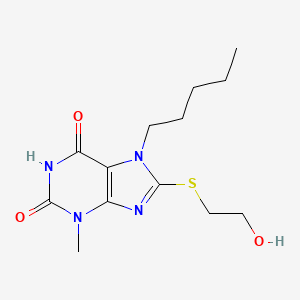
N-(2-phenoxyethyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-phenoxyethyl)-4-phenylbutanamide” seems to be a complex organic compound. It likely contains functional groups such as an amide and an ether, which are common in many pharmaceuticals and industrially relevant compounds .
Synthesis Analysis
While specific synthesis methods for “N-(2-phenoxyethyl)-4-phenylbutanamide” were not found, related compounds such as phenoxy acetamide derivatives have been synthesized and studied for their pharmacological activities . Another related compound, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, was synthesized as a novel anti-TB agent .
Molecular Structure Analysis
The molecular structure of “N-(2-phenoxyethyl)-4-phenylbutanamide” would likely be complex due to the presence of multiple functional groups and aromatic rings .
Wissenschaftliche Forschungsanwendungen
Phenolamides in Plant Development and Defense
Phenolamides, including structures similar to "N-(2-phenoxyethyl)-4-phenylbutanamide," play significant roles in plant development and defense mechanisms. They are known for their anti-inflammatory, antioxidant, and anti-atherogenic activities. Research suggests a need for further exploration into the health benefits of these compounds, which are still in the early stages of understanding (Wang, Snooks, & Sang, 2020).
Cinnamic Acid Derivatives in Anticancer Research
The study of cinnamic acid derivatives, which share a phenyl ring structure with "N-(2-phenoxyethyl)-4-phenylbutanamide," has highlighted their potential in medicinal research, particularly in anticancer applications. These compounds have been evaluated for their synthesis, biological evaluation, and antitumor efficacy, indicating a rich medicinal tradition and potential underutilization in cancer treatment (De, Baltas, & Bedos-Belval, 2011).
Endocrine Disruptors and Male Infertility
Research on environmental pollutants, including phenolic compounds similar to "N-(2-phenoxyethyl)-4-phenylbutanamide," has shown their role as endocrine disruptors potentially affecting male fertility. These studies emphasize the need for understanding the molecular mechanisms behind their effects on mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).
Phenolic Acids in Cosmetic Applications
The cosmeceutical significance of hydroxycinnamic acids and their derivatives, including compounds structurally related to "N-(2-phenoxyethyl)-4-phenylbutanamide," has been explored for their antioxidant, anti-inflammatory, and UV protective effects. These studies suggest the potential for these compounds in anti-aging, anti-inflammatory, and hyperpigmentation-correcting applications in cosmetics (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).
Environmental Occurrence and Fate of Phenolic Compounds
A review of the environmental occurrence, fate, and behavior of parabens, which are phenolic compounds, provides insight into the persistence and ubiquity of such chemicals in aquatic environments. This research is relevant due to the chemical similarity and environmental behavior that "N-(2-phenoxyethyl)-4-phenylbutanamide" might share with these widely used preservatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Wirkmechanismus
Target of Action
N-(2-phenoxyethyl)-4-phenylbutanamide is a novel compound that has been designed and synthesized as an anti-tuberculosis agent . The primary target of this compound is Mycobacterium tuberculosis DNA gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA .
Mode of Action
The compound interacts with its target through a molecular docking strategy . This interaction results in the inhibition of the DNA gyrase, thereby preventing the supercoiling of DNA, which is a crucial process for DNA replication and transcription .
Biochemical Pathways
Given its target, it is likely that it interferes with the dna replication and transcription processes of mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Pharmacokinetics
In-silico adme and drug-likeness prediction of similar molecules have shown good pharmacokinetic properties, indicating high gastrointestinal absorption, oral bioavailability, and low toxicity .
Result of Action
The molecular and cellular effects of N-(2-phenoxyethyl)-4-phenylbutanamide’s action result in the inhibition of Mycobacterium tuberculosis growth and proliferation . This is achieved by blocking the activity of DNA gyrase, thereby interfering with the bacterium’s DNA replication and transcription processes .
Eigenschaften
IUPAC Name |
N-(2-phenoxyethyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-18(13-7-10-16-8-3-1-4-9-16)19-14-15-21-17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDBISHROGBGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-4-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2933622.png)

![ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2933624.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2933625.png)
![3-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2933626.png)
![(E)-ethyl 2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2933627.png)
![7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2933633.png)
![5-(3-methoxypropyl)-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2933634.png)


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2933638.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2933639.png)